
Isoacetovanillone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antispasmodic Activity
Isoacetovanillone, a component found in Pycnocycla spinosa, demonstrates antispasmodic activity on rat ileum contractions. Isoacetovanillone inhibits responses to serotonin (5-HT) and electrical field stimulation (EFS), suggesting its potential in treating spasmodic conditions (Sadraei, Ghanadian, Asghari, & Madadi, 2014).
Inflammatory Disease Treatment
A study on rats indicated the anti-inflammatory potential of isoacetovanillone in treating colitis. It modulates mediators involved in colonic inflammation, reducing myeloperoxidase activity and alleviating mucosal ulceration (Minaiyan, Asghari, Sadraei, & Feili, 2015).
Spasmolytic Activity
Isoacetovanillone is identified as one of the active components in Pycnocycla caespitosa, exerting spasmolytic effects on rat uterus smooth muscles. This suggests its potential application in conditions involving muscular spasms (Ghanadian, Sadraei, Asghari, & Abbasi, 2017).
Antidiarrheal Effects
Isoacetovanillone has demonstrated significant antidiarrheal effects in mice, reducing wet defecation induced by castor oil and MgSO4. It also reduced small intestinal transit, suggesting its potential in managing diarrhea (Sadraei, Ghanadian, Asghari, & Azali, 2014).
Safety and Hazards
特性
CAS番号 |
1246817-04-8 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
169.194 |
IUPAC名 |
1-[3-hydroxy-4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3/i2D3 |
InChIキー |
YLTGFGDODHXMFB-BMSJAHLVSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OC)O |
同義語 |
1-(3-Hydroxy-4-methoxyphenyl)ethanone-d3; 3’-Hydroxy-4’-methoxy-acetophenone-d3; 2-Methoxy-5-acetylphenol-d3; 3’-Hydroxy-4’-methoxyacetophenone-d3; 5-Acetyl-2-methoxyphenol-d3; Acetoisovanillone-d3; NSC 30050-d3; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



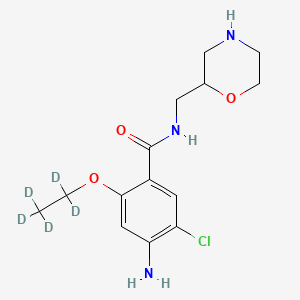

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
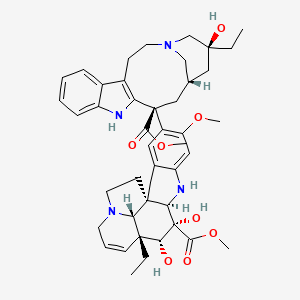
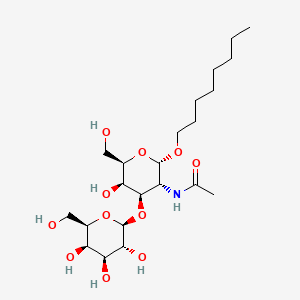
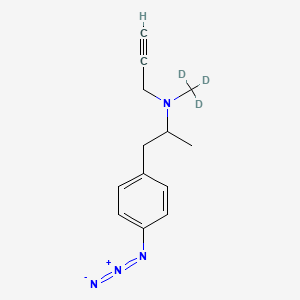
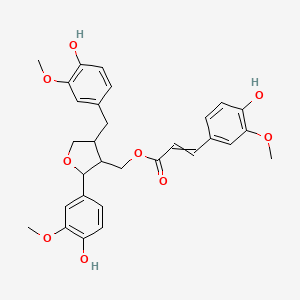



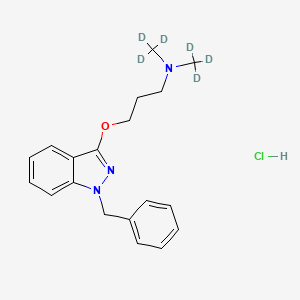
![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)